{[(2S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
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Overview
Description
2’,3’-DIDEOXY-GUANOSINE-5’-MONOPHOSPHATE is a derivative of guanosine monophosphate, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms. This modification makes it a dideoxynucleotide, which is significant in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-DIDEOXY-GUANOSINE-5’-MONOPHOSPHATE typically involves the selective removal of the hydroxyl groups at the 2’ and 3’ positions of guanosine monophosphate. This can be achieved through a series of chemical reactions, including protection and deprotection steps, followed by selective reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the selective removal of hydroxyl groups and the subsequent phosphorylation at the 5’ position.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-DIDEOXY-GUANOSINE-5’-MONOPHOSPHATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound further.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2’,3’-DIDEOXY-GUANOSINE-5’-MONOPHOSPHATE has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly in inhibiting viral replication.
Industry: Utilized in the production of nucleotide analogs for various biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’,3’-DIDEOXY-GUANOSINE-5’-MONOPHOSPHATE involves its incorporation into DNA or RNA chains during synthesis. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, it acts as a chain terminator, preventing the elongation of the nucleic acid chain. This property is particularly useful in antiviral therapies, where it inhibits the replication of viral genomes.
Molecular Targets and Pathways:
DNA Polymerase: The compound targets DNA polymerase enzymes, incorporating into the growing DNA strand and causing termination.
RNA Polymerase: Similar action is observed with RNA polymerase, affecting RNA synthesis.
Comparison with Similar Compounds
2’,3’-DIDEOXYADENOSINE-5’-MONOPHOSPHATE: Another dideoxynucleotide with similar chain-terminating properties.
2’,3’-DIDEOXYCYTIDINE-5’-MONOPHOSPHATE: Used in similar applications, particularly in antiviral research.
2’,3’-DIDEOXYTHYMIDINE-5’-MONOPHOSPHATE: Known for its role in inhibiting viral reverse transcriptase.
Uniqueness: 2’,3’-DIDEOXY-GUANOSINE-5’-MONOPHOSPHATE is unique due to its specific interaction with guanine bases in nucleic acids, making it particularly effective in certain biochemical pathways and therapeutic applications.
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(21-6)3-20-22(17,18)19/h4-6H,1-3H2,(H2,17,18,19)(H3,11,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMRBYKCQICSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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